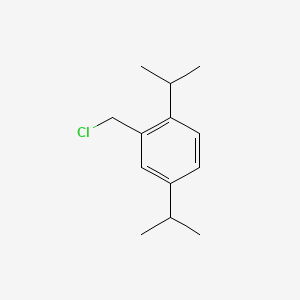
barium(2+);2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium(2+);2-methylprop-2-enoate is a chemical compound that consists of a barium ion (Ba^2+) and the anion derived from 2-methylprop-2-enoic acid. This compound is part of the broader class of acrylates, which are known for their diverse applications in various fields such as polymer chemistry, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of barium(2+);2-methylprop-2-enoate typically involves the reaction of barium hydroxide with 2-methylprop-2-enoic acid. The reaction can be represented as follows:
Ba(OH)2+2CH2C(CH3)COOH→Ba(CH2C(CH3)COO2+2H2O
This reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous stirred-tank reactors (CSTRs) to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The final product is typically purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Barium(2+);2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Polymerization: The compound can polymerize to form poly(2-methylprop-2-enoate) in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.
Substitution: The barium ion can be replaced by other metal ions through ion-exchange reactions.
Complexation: The compound can form complexes with various ligands, altering its chemical properties.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, typically at temperatures ranging from 50 to 80°C.
Substitution: Metal salts such as sodium chloride or potassium nitrate in aqueous solutions.
Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) in neutral or slightly acidic conditions.
Major Products
Polymerization: Poly(2-methylprop-2-enoate)
Substitution: Barium salts of the substituting anion
Complexation: Barium-ligand complexes
科学研究应用
Barium(2+);2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers with applications in coatings, adhesives, and sealants.
Biomedical Engineering: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility.
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Environmental Science: Studied for its potential in water treatment and pollution control.
作用机制
The mechanism of action of barium(2+);2-methylprop-2-enoate largely depends on its application. In polymerization, the compound undergoes free-radical polymerization, where the double bond in the 2-methylprop-2-enoate group reacts with initiators to form long polymer chains. In biomedical applications, the compound’s biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering.
相似化合物的比较
Similar Compounds
Methyl 2-methylprop-2-enoate: Similar in structure but contains a methyl group instead of a barium ion.
2-ethylbutyl 2-methylprop-2-enoate: Another ester of 2-methylprop-2-enoic acid with different alkyl groups.
Uniqueness
Barium(2+);2-methylprop-2-enoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other esters of 2-methylprop-2-enoic acid. This uniqueness makes it valuable in specific applications where the barium ion’s properties are advantageous, such as in certain polymerization processes and material science applications.
属性
分子式 |
C8H10BaO4 |
|---|---|
分子量 |
307.49 g/mol |
IUPAC 名称 |
barium(2+);2-methylprop-2-enoate |
InChI |
InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI 键 |
DIPCOVJHNPLQRI-UHFFFAOYSA-L |
规范 SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




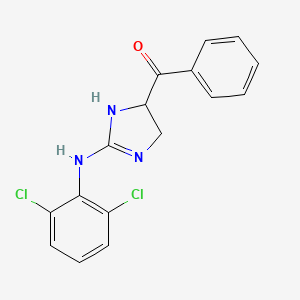
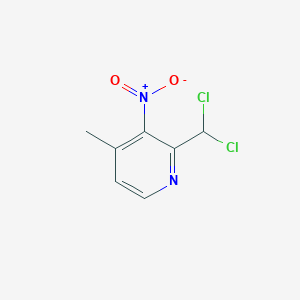
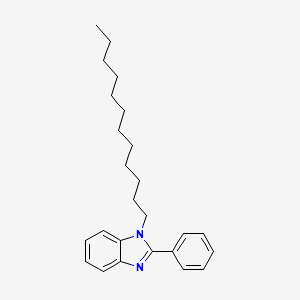
![beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13810336.png)
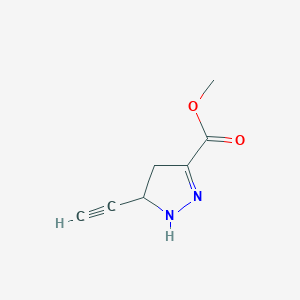
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)
![7-Chloro-10-(4-chloro-phenyl)-4-methyl-9,10-dihydro-4H-2-oxa-4,10-diaza-benzo[f]azulene-1,3-dione](/img/structure/B13810394.png)
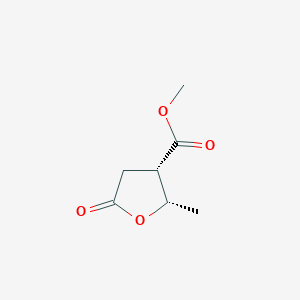
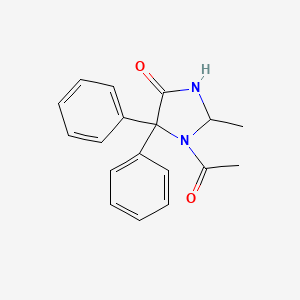
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)
